molecular formula C12H15Na3O17S2 B13850295 trisodium;(2R,3S,4S,5R,6R)-6-[(2R,3S,4S,5S)-5-formyl-4-hydroxy-2-(sulfonatooxymethyl)oxolan-3-yl]oxy-3,4-dihydroxy-5-sulfonatooxyoxane-2-carboxylate

trisodium;(2R,3S,4S,5R,6R)-6-[(2R,3S,4S,5S)-5-formyl-4-hydroxy-2-(sulfonatooxymethyl)oxolan-3-yl]oxy-3,4-dihydroxy-5-sulfonatooxyoxane-2-carboxylate

Cat. No.: B13850295
M. Wt: 564.3 g/mol
InChI Key: RUHOTWOTDGWTAC-VKWYMCEUSA-K
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Description

Trisodium;(2R,3S,4S,5R,6R)-6-[(2R,3S,4S,5S)-5-formyl-4-hydroxy-2-(sulfonatooxymethyl)oxolan-3-yl]oxy-3,4-dihydroxy-5-sulfonatooxyoxane-2-carboxylate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple hydroxyl, sulfonate, and formyl groups. Its unique configuration allows it to participate in a variety of chemical reactions, making it a valuable subject of study in chemistry, biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trisodium;(2R,3S,4S,5R,6R)-6-[(2R,3S,4S,5S)-5-formyl-4-hydroxy-2-(sulfonatooxymethyl)oxolan-3-yl]oxy-3,4-dihydroxy-5-sulfonatooxyoxane-2-carboxylate typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of glycosidic bonds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The process may include the use of advanced purification techniques such as chromatography and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Trisodium;(2R,3S,4S,5R,6R)-6-[(2R,3S,4S,5S)-5-formyl-4-hydroxy-2-(sulfonatooxymethyl)oxolan-3-yl]oxy-3,4-dihydroxy-5-sulfonatooxyoxane-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The sulfonate groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield carboxylic acids, while reduction of the formyl group may produce primary alcohols.

Scientific Research Applications

Trisodium;(2R,3S,4S,5R,6R)-6-[(2R,3S,4S,5S)-5-formyl-4-hydroxy-2-(sulfonatooxymethyl)oxolan-3-yl]oxy-3,4-dihydroxy-5-sulfonatooxyoxane-2-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying complex molecular interactions.

    Biology: Investigated for its potential role in cellular processes and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of trisodium;(2R,3S,4S,5R,6R)-6-[(2R,3S,4S,5S)-5-formyl-4-hydroxy-2-(sulfonatooxymethyl)oxolan-3-yl]oxy-3,4-dihydroxy-5-sulfonatooxyoxane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of inflammatory pathways or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • Disodium;(2R,3S,4S,5R,6R)-6-[(2R,3S,4S,5S)-5-formyl-4-hydroxy-2-(sulfonatooxymethyl)oxolan-3-yl]oxy-3,4-dihydroxy-5-sulfonatooxyoxane-2-carboxylate
  • Monosodium;(2R,3S,4S,5R,6R)-6-[(2R,3S,4S,5S)-5-formyl-4-hydroxy-2-(sulfonatooxymethyl)oxolan-3-yl]oxy-3,4-dihydroxy-5-sulfonatooxyoxane-2-carboxylate

Uniqueness

Trisodium;(2R,3S,4S,5R,6R)-6-[(2R,3S,4S,5S)-5-formyl-4-hydroxy-2-(sulfonatooxymethyl)oxolan-3-yl]oxy-3,4-dihydroxy-5-sulfonatooxyoxane-2-carboxylate is unique due to its specific stereochemistry and the presence of three sodium ions, which can influence its solubility, reactivity, and biological activity. This makes it distinct from similar compounds with different sodium ion content or stereochemistry.

Properties

Molecular Formula

C12H15Na3O17S2

Molecular Weight

564.3 g/mol

IUPAC Name

trisodium;(2R,3S,4S,5R,6R)-6-[(2R,3S,4S,5S)-5-formyl-4-hydroxy-2-(sulfonatooxymethyl)oxolan-3-yl]oxy-3,4-dihydroxy-5-sulfonatooxyoxane-2-carboxylate

InChI

InChI=1S/C12H18O17S2.3Na/c13-1-3-5(14)8(4(26-3)2-25-30(19,20)21)27-12-10(29-31(22,23)24)7(16)6(15)9(28-12)11(17)18;;;/h1,3-10,12,14-16H,2H2,(H,17,18)(H,19,20,21)(H,22,23,24);;;/q;3*+1/p-3/t3-,4-,5-,6+,7+,8-,9-,10-,12-;;;/m1.../s1

InChI Key

RUHOTWOTDGWTAC-VKWYMCEUSA-K

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H](O1)C=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@@H](O2)C(=O)[O-])O)O)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+]

Canonical SMILES

C(C1C(C(C(O1)C=O)O)OC2C(C(C(C(O2)C(=O)[O-])O)O)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

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